REACTION_CXSMILES
|
C(=O)(OCC(F)(F)F)OCC(F)(F)F.FC(F)(F)C[NH:18][C:19](=[O:38])[O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([CH2:28][O:29][C:30](=[O:37])[NH:31]CC(F)(F)F)[CH:23]=1>>[C:30](=[O:37])([O:29][CH2:28][C:24]1[CH:25]=[CH:26][CH:27]=[C:22]([CH2:21][O:20][C:19](=[O:38])[NH2:18])[CH:23]=1)[NH2:31]
|
Name
|
|
Quantity
|
37.1 g
|
Type
|
reactant
|
Smiles
|
C(OCC(F)(F)F)(OCC(F)(F)F)=O
|
Name
|
m-xylylene bis(2,2,2-trifluoroethyl carbamate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CNC(OCC1=CC(=CC=C1)COC(NCC(F)(F)F)=O)=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in the above Synthesis Example 2 in place of BTFC, and it
|
Type
|
CUSTOM
|
Details
|
Analytical Results of mass fragments of XDC-2, 1H-NMR and 19F-NMR
|
Name
|
|
Type
|
|
Smiles
|
C(N)(OCC1=CC(=CC=C1)COC(N)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |